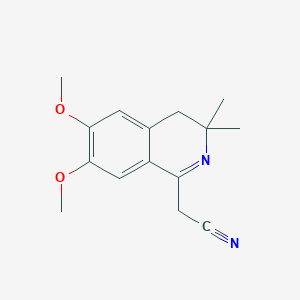![molecular formula C24H18N4O6 B14948636 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the phenyl ring.
Acrylamide Formation: Reaction of cyano and phenyl groups with acrylamide under controlled conditions.
Coupling Reactions: Use of coupling agents to link the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation may produce corresponding acids or ketones.
Aplicaciones Científicas De Investigación
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through transcriptional regulation.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE: shares structural similarities with other acrylamide derivatives and nitrophenyl compounds.
Uniqueness
- The presence of both cyano and dinitrophenoxy groups in the same molecule imparts unique chemical and physical properties, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C24H18N4O6 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H18N4O6/c1-15-3-4-16(2)21(11-15)26-24(29)18(14-25)12-17-5-8-20(9-6-17)34-23-10-7-19(27(30)31)13-22(23)28(32)33/h3-13H,1-2H3,(H,26,29)/b18-12+ |
Clave InChI |
VYHGGPUWZUWKSA-LDADJPATSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C#N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)


![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)
![(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
